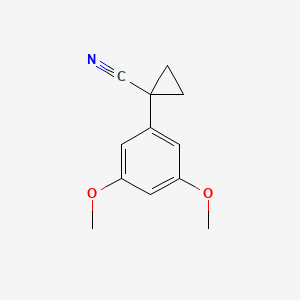
5-Hydroxy-2-(trifluoromethyl)benzoic acid
概要
説明
5-Hydroxy-2-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H5F3O3 .
Synthesis Analysis
The synthesis of this compound involves the incorporation of a trifluoromethyl group into R-/S-HPABA to improve pharmacological activity and bioavailability .Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 206.12 . The boiling point is reported to be 292.7°C at 760 mmHg .科学的研究の応用
5-Hydroxy-2-(trifluoromethyl)benzoic acid has been used in a variety of scientific research applications, including as a precursor for the synthesis of fluorescent probes, as a reagent for the detection of amino acids, and as a substrate for the study of enzyme kinetics. It has also been used in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
作用機序
The mechanism of action of 5-Hydroxy-2-(trifluoromethyl)benzoic acid is not fully understood. However, it has been suggested that it may act as an inhibitor of enzymes involved in the biosynthesis of serotonin, a neurotransmitter that plays a key role in the regulation of mood, appetite, and sleep. It may also act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to have anti-inflammatory and anti-cancer properties. In addition, it has been suggested that this compound may have a role in the regulation of glucose metabolism and insulin sensitivity.
実験室実験の利点と制限
One of the main advantages of using 5-Hydroxy-2-(trifluoromethyl)benzoic acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several areas of research that could benefit from further investigation into the properties and applications of 5-Hydroxy-2-(trifluoromethyl)benzoic acid. These include:
1. The development of new drugs for the treatment of cancer and neurological disorders.
2. The study of the role of this compound in the regulation of glucose metabolism and insulin sensitivity.
3. The investigation of the potential use of this compound as a diagnostic tool for the detection of amino acids.
4. The exploration of the antioxidant properties of this compound and its potential use in the prevention of oxidative stress-related diseases.
5. The development of new synthesis methods for this compound that overcome its limitations in solubility.
Conclusion:
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its synthesis method is well-established, and its properties and mechanisms of action are being increasingly understood. Further research into the properties and applications of this compound could lead to the development of new drugs and diagnostic tools, as well as a deeper understanding of the biochemical and physiological processes it affects.
Safety and Hazards
生化学分析
Biochemical Properties
The exact biochemical properties of 5-Hydroxy-2-(trifluoromethyl)benzoic acid are not fully understood. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve multiple biochemical pathways .
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors
特性
IUPAC Name |
5-hydroxy-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)6-2-1-4(12)3-5(6)7(13)14/h1-3,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGBIUJXLVIFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1243373-31-0 | |
| Record name | 5-hydroxy-2-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methoxybenzo[b]thiophene-3-carbaldehyde](/img/structure/B3376742.png)
![Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3376749.png)



![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3376767.png)
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B3376779.png)






